Cas no 1956366-39-4 (sodium 2-5-(trifluoromethyl)pyridin-2-ylacetate)
sodium 2-5-(trifluoromethyl)pyridin-2-ylacetate Chemical and Physical Properties
Names and Identifiers
-
- Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid, sodium salt
- SODIUM 2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ACETATE
- AK164988
- 5-Trifluoromethyl-pyridin-2-acetic acid sodium salt
- sodium;2-[5-(trifluoromethyl)pyridin-2-yl]acetate
- sodium 2-5-(trifluoromethyl)pyridin-2-ylacetate
- CS-0449119
- Sodium2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- 1956366-39-4
- KS-10067
- MFCD28401016
- C8H5F3NNaO2
- EN300-2010266
- AKOS025147168
- Z3244401809
-
- MDL: MFCD28401016
- Inchi: 1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1
- InChI Key: YQFJHUQFVDXIBH-UHFFFAOYSA-M
- SMILES: [Na+].FC(C1=CN=C(C=C1)CC(=O)[O-])(F)F
Computed Properties
- Exact Mass: 227.01700717g/mol
- Monoisotopic Mass: 227.01700717g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53
sodium 2-5-(trifluoromethyl)pyridin-2-ylacetate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H320-H335
- Warning Statement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
sodium 2-5-(trifluoromethyl)pyridin-2-ylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27130-1g |
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate |
1956366-39-4 | 1g |
¥2546.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27130-5g |
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate |
1956366-39-4 | 5g |
¥6516.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27130-25g |
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate |
1956366-39-4 | 25g |
¥16276.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27130-250mg |
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate |
1956366-39-4 | 250mg |
¥1276.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27130-10g |
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate |
1956366-39-4 | 10g |
¥9766.0 | 2021-09-04 | ||
| Chemenu | CM250925-1g |
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate |
1956366-39-4 | 95% | 1g |
$299 | 2021-08-04 | |
| Chemenu | CM250925-5g |
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate |
1956366-39-4 | 95% | 5g |
$748 | 2021-08-04 | |
| Chemenu | CM250925-10g |
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate |
1956366-39-4 | 95% | 10g |
$1122 | 2021-08-04 | |
| Chemenu | CM250925-25g |
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate |
1956366-39-4 | 95% | 25g |
$1870 | 2021-08-04 | |
| Ambeed | A123139-5g |
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate |
1956366-39-4 | 95+% | 5g |
$1051.0 | 2024-07-28 |
sodium 2-5-(trifluoromethyl)pyridin-2-ylacetate Suppliers
sodium 2-5-(trifluoromethyl)pyridin-2-ylacetate Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on sodium 2-5-(trifluoromethyl)pyridin-2-ylacetate
Sodium 2-(5-(Trifluoromethyl)Pyridin-2-yl)Acetate: A Comprehensive Overview
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate, with the CAS number 1956366-39-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and an acetate moiety. The trifluoromethyl group is a common substituent in medicinal chemistry due to its electron-withdrawing properties, which can enhance the stability and bioavailability of compounds. The pyridine ring, on the other hand, contributes to the compound's aromaticity and potential for hydrogen bonding interactions.
Recent studies have highlighted the importance of sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate in drug design. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive molecules. For instance, researchers have explored its use as a precursor in the development of kinase inhibitors, which are critical in the treatment of cancer and inflammatory diseases. The trifluoromethyl group's ability to modulate pharmacokinetic properties has been particularly advantageous in these applications.
The synthesis of sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves a multi-step process that typically begins with the preparation of the pyridine derivative. One common approach is the Friedel-Crafts acylation reaction, followed by hydrolysis and subsequent alkylation to introduce the acetate group. The use of trifluoromethyl substituents often requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
In terms of physical properties, sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a white crystalline solid with a melting point around 150°C. Its solubility in water is moderate, but it exhibits excellent solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
From a biological standpoint, this compound has shown promise in preclinical studies as an inhibitor of certain enzyme targets. For example, recent research has demonstrated its ability to inhibit histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. HDAC inhibitors are currently being explored as potential treatments for cancer, neurodegenerative diseases, and other conditions where chromatin remodeling plays a role.
Moreover, sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits moderate activity against Gram-positive bacteria and certain fungal species. The trifluoromethyl group's electron-withdrawing effect may contribute to this activity by enhancing the compound's ability to disrupt microbial membranes or inhibit essential enzymes.
Another area of interest is the compound's role in agrochemical applications. Researchers have explored its potential as a herbicide or plant growth regulator. The pyridine ring's structural similarity to certain natural plant hormones suggests that it could influence plant physiology in ways that are beneficial for agriculture.
In conclusion, sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a versatile compound with diverse applications across multiple fields. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a valuable tool for researchers and industry professionals alike. As ongoing investigations continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and commercial settings.
1956366-39-4 (sodium 2-5-(trifluoromethyl)pyridin-2-ylacetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)